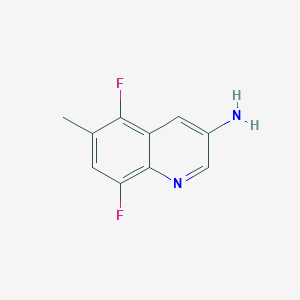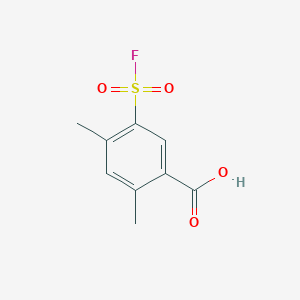
1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxypropanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with methoxypropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
- 4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines
Uniqueness: 1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine is unique due to its specific structural features and the presence of both dichlorophenyl and methoxypropanamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13Cl2NO |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H13Cl2NO/c1-14-5-4-10(13)7-2-3-8(11)9(12)6-7/h2-3,6,10H,4-5,13H2,1H3 |
Clé InChI |
WDNFBDITRUKREU-UHFFFAOYSA-N |
SMILES canonique |
COCCC(C1=CC(=C(C=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13234494.png)
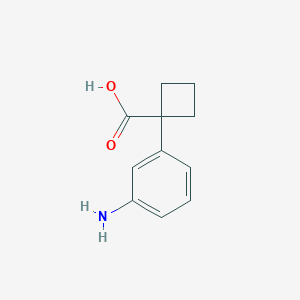
![4-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13234507.png)
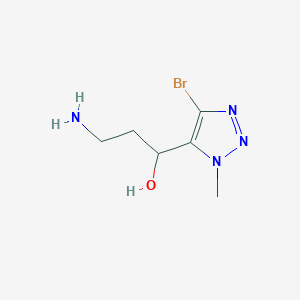
![Butyl[(2,5-difluorophenyl)methyl]amine](/img/structure/B13234539.png)
![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole dihydrochloride](/img/structure/B13234541.png)
![6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13234552.png)
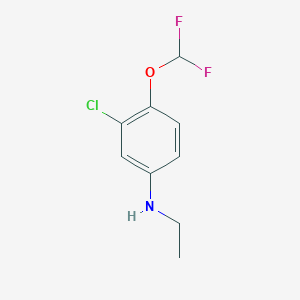
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13234563.png)
![tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13234568.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine](/img/structure/B13234577.png)
